molecular formula C9H6BrNO B3046299 8-Bromoisoquinolin-6-ol CAS No. 1220694-88-1

8-Bromoisoquinolin-6-ol

Cat. No. B3046299
M. Wt: 224.05
InChI Key: SVMOLLGJWZXMCX-UHFFFAOYSA-N
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Patent
US08299055B2

Procedure details

An aqueous hydrobromic acid (180 mL) solution of Intermediate 6 (30 g) was stirred at 130° C. for 38 hours. The resulting mixture was stirred at room temperature for approx. 10 minutes followed by the addition of water (300 mL) and the precipitate was collected by filtration and dried to give the title compound (21 g).
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[Br:2][C:3]1[CH:4]=[C:5]([O:13]C)[CH:6]=[C:7]2[C:12]=1[CH:11]=[N:10][CH:9]=[CH:8]2>O>[Br:2][C:3]1[CH:4]=[C:5]([OH:13])[CH:6]=[C:7]2[C:12]=1[CH:11]=[N:10][CH:9]=[CH:8]2

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
Br
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=CN=CC12)OC
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for approx. 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CN=CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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